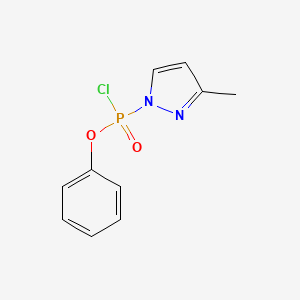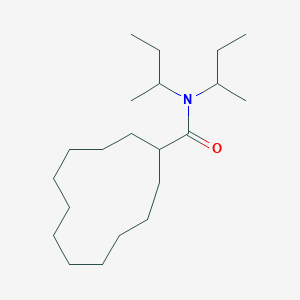
N,N-Di(butan-2-yl)cyclododecanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Di(butan-2-yl)cyclododecanecarboxamide is a chemical compound with the molecular formula C20H39NO. It is known for its unique structure, which includes a cyclododecane ring and two butan-2-yl groups attached to the nitrogen atom of the carboxamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Di(butan-2-yl)cyclododecanecarboxamide typically involves the reaction of cyclododecanecarboxylic acid with butan-2-amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and reduced production costs .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Di(butan-2-yl)cyclododecanecarboxamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the butan-2-yl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as halides, amines, and alcohols
Major Products Formed
Oxidation: Cyclododecanecarboxylic acid derivatives
Reduction: Cyclododecanemethylamine derivatives
Substitution: Substituted cyclododecanecarboxamides
Wissenschaftliche Forschungsanwendungen
N,N-Di(butan-2-yl)cyclododecanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N,N-Di(butan-2-yl)cyclododecanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets are still under investigation, but it is believed that the compound’s structure allows it to interact with multiple targets, making it a versatile molecule for research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Di(butan-2-yl)cyclododecanecarboxamide
- N,N-Di(butan-2-yl)cyclododecanecarboxylate
- N,N-Di(butan-2-yl)cyclododecanecarboximidate
Uniqueness
This compound stands out due to its unique cyclododecane ring structure and the presence of two butan-2-yl groups. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
91424-69-0 |
|---|---|
Molekularformel |
C21H41NO |
Molekulargewicht |
323.6 g/mol |
IUPAC-Name |
N,N-di(butan-2-yl)cyclododecanecarboxamide |
InChI |
InChI=1S/C21H41NO/c1-5-18(3)22(19(4)6-2)21(23)20-16-14-12-10-8-7-9-11-13-15-17-20/h18-20H,5-17H2,1-4H3 |
InChI-Schlüssel |
NURWJWHAPJXEFA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)N(C(C)CC)C(=O)C1CCCCCCCCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Ethoxy-4-phenylbicyclo[2.2.2]octane](/img/structure/B14345467.png)
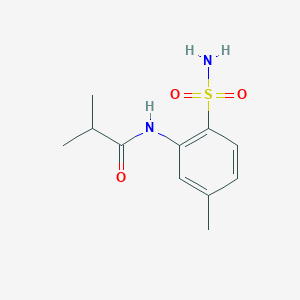
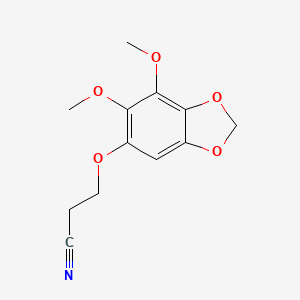
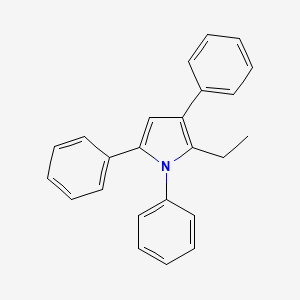
![[2,4,5-Tris(acetyloxymethyl)cyclohexyl]methyl ethanoate](/img/structure/B14345486.png)
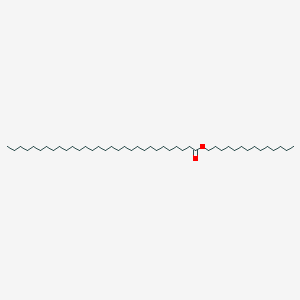

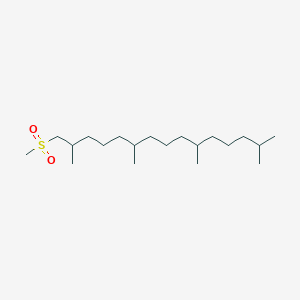
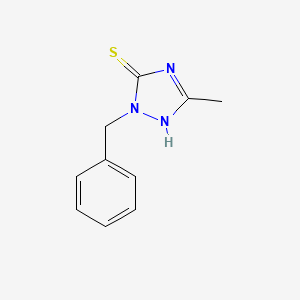
![4-(4-Aminobutanamido)-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B14345511.png)

![Phenol, 4-chloro-2-[[(4-methylphenyl)imino]methyl]-](/img/structure/B14345518.png)
